molecular formula C20H25ClN2O3 B13957966 alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride CAS No. 59401-30-8

alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride

Cat. No.: B13957966
CAS No.: 59401-30-8
M. Wt: 376.9 g/mol
InChI Key: QILSWTXRPTYLFG-UHFFFAOYSA-N
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Description

Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a biphenyl moiety, which is further connected to a piperidine ring through a propanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Coupling Reaction: The formation of the biphenyl structure through a coupling reaction.

    Piperidine Introduction: The attachment of the piperidine ring to the biphenyl moiety.

    Propanol Linker Addition: The incorporation of the propanol linker to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2’-Nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea
  • 2’-Nitro-4-biphenylyl-sulphonic acid chloride

Uniqueness

Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

59401-30-8

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

1-(3-nitro-4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H24N2O3.ClH/c23-20(11-14-21-12-5-2-6-13-21)17-9-10-18(19(15-17)22(24)25)16-7-3-1-4-8-16;/h1,3-4,7-10,15,20,23H,2,5-6,11-14H2;1H

InChI Key

QILSWTXRPTYLFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC(=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-])O.Cl

Origin of Product

United States

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